molecular formula C12H13N5 B1482168 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098013-63-7

6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No.: B1482168
CAS No.: 2098013-63-7
M. Wt: 227.27 g/mol
InChI Key: HOAGGDFFMVKUCK-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a synthetically designed small molecule featuring a fused imidazo[1,2-b]pyrazole core, a cyclopropyl group, and a propynyl side chain. This specific molecular architecture, particularly the carboximidamide functional group, makes it a versatile and valuable intermediate for advanced structure-activity relationship (SAR) studies in medicinal chemistry and drug discovery . Compounds within the imidazo[1,2-b]pyrazole chemical class have demonstrated significant potential in pharmacological research. Specifically, related derivatives have been investigated for their ability to induce differentiation-coupled apoptosis in immature myeloid cells, a critical mechanism for potential therapeutic strategies against acute myeloid leukemia (AML) and for modulating myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment . The rigid heterocyclic framework of this compound is engineered to contribute to selective binding interactions, making it a suitable candidate for the development of targeted therapeutic agents. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-2-5-16-6-7-17-12(16)9(11(13)14)10(15-17)8-3-4-8/h1,6-8H,3-5H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAGGDFFMVKUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C1=C(C(=N2)C3CC3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Method

Functionalization Strategies

After forming the core imidazo-pyrazole structure, further functionalization can be achieved through various chemical transformations. For example, introducing a prop-2-yn-1-yl group could involve a nucleophilic substitution or a cross-coupling reaction.

Analysis and Characterization

Characterization of the synthesized compound would involve various analytical techniques:

Data Table: Analytical Techniques for Characterization

Technique Purpose
NMR Confirm structure and purity
MS Verify molecular weight and formula
IR Identify functional groups

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the prop-2-yn-1-yl and carboximidamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituent variations, and functional group replacements. Below is a detailed comparison with key analogs:

Core Structure Analog: 6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

  • Molecular Formula : C₁₂H₁₁N₅ (vs. C₁₂H₁₃N₅ for the carboximidamide).
  • Functional Group : A nitrile (-CN) replaces the carboximidamide (-C(=NH)NH₂) at position 6.
  • However, the carboximidamide’s hydrogen-bonding capacity may enhance target affinity in enzyme inhibition .

Propargyl-Substituted Analog: (6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

  • Molecular Formula : C₁₂H₁₃N₃O ().
  • Functional Group : A hydroxymethyl (-CH₂OH) replaces the carboximidamide.
  • However, reduced hydrogen-bond donor capacity may limit target interactions .

Pyrazolo-Pyrimidine Derivatives

Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () share a fused pyrazole-pyrimidine core.

  • Key Differences :
    • The imidazo[1,2-b]pyrazole core lacks the pyrimidine ring, reducing aromaticity but increasing conformational flexibility.
    • Substitution patterns (e.g., aryl groups in pyrazolo-pyrimidines vs. cyclopropyl/propargyl in the target compound) influence steric and electronic profiles .

Pyrroloimidazole Derivatives

Analog 5-Amino-3-(benzylideneamino)-1-(4-chlorophenyl)-7-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile () features a pyrroloimidazole core.

  • Comparison :
    • The pyrroloimidazole system introduces a five-membered ring, altering electron distribution and steric hindrance compared to the imidazo[1,2-b]pyrazole scaffold.
    • The carboximidamide group in the target compound may offer superior hydrogen-bonding interactions compared to the nitrile in this analog .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Functional Group (Position 7) Molecular Weight (g/mol) Key Properties
6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide Imidazo[1,2-b]pyrazole Cyclopropyl (6), Propargyl (1) Carboximidamide 235.27 High hydrogen-bond capacity
6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Imidazo[1,2-b]pyrazole Cyclopropyl (6), Propargyl (1) Nitrile 221.25 Electrophilic reactivity
(6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Imidazo[1,2-b]pyrazole Cyclopropyl (6), Propargyl (1) Hydroxymethyl 215.25 Enhanced solubility
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine p-Tolyl (1), Imino (4) Amine (5) ~250 (estimated) Aromaticity-dependent binding

Research Findings and Implications

  • However, empirical data for this specific compound are lacking in the provided evidence .

Biological Activity

6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to diverse biological activities, making it a subject of interest in various pharmacological studies. This article explores the compound's synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by an imidazo[1,2-b]pyrazole core, which is known for its biological activity. The IUPAC name and CAS number are as follows:

Property Details
IUPAC Name This compound
CAS Number 2097945-16-7

Synthesis

The synthesis of this compound typically involves several steps starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions, often utilizing propargyl-allene isomerization followed by amidation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase. These interactions modulate cellular processes including:

  • Signal Transduction Pathways : Alters phosphorylation states of key signaling proteins.
  • Gene Expression : Influences transcription factors and gene regulation.
  • Cellular Metabolism : Affects metabolic pathways through enzyme inhibition.

Biological Activity

Research indicates that this compound exhibits a broad spectrum of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It acts by inhibiting bacterial growth through interference with cell wall synthesis and metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer effects in vitro and in vivo. It has shown promise in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest at specific phases.

Enzyme Inhibition

The compound's ability to inhibit key enzymes such as carbonic anhydrase and cholinesterase suggests potential applications in treating diseases like glaucoma and Alzheimer's disease.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

Case Study 1: Anticancer Efficacy

In a study involving human cancer cell lines (e.g., HeLa and MCF7), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its utility in combating bacterial infections .

Data Table: Biological Activities

Activity Type Effect Reference
AntimicrobialInhibits growth of Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits carbonic anhydrase and cholinesterase

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to construct the 1H-imidazo[1,2-b]pyrazole core, and how can functional groups like cyclopropyl and prop-2-yn-1-yl be introduced?

  • Methodological Answer : The imidazo[1,2-b]pyrazole scaffold is typically synthesized via cyclocondensation or cycloaddition reactions. For example, brominated intermediates (e.g., 5a in Scheme 4 of ) undergo Br/Mg-exchange to generate nucleophilic sites for functionalization. Cyclopropyl groups can be introduced via cyclopropanation reagents (e.g., using diazo compounds), while prop-2-yn-1-yl groups are added via Sonogashira coupling or alkyne alkylation. Post-functionalization often employs palladium-catalyzed cross-couplings (e.g., Negishi or Suzuki-Miyaura) for regioselective modifications .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is followed by structure solution using SHELXT (for space-group determination) and refinement via SHELXL. The SHELX suite is preferred for its robustness in handling small-molecule crystallography, including twinned data or high-resolution datasets. Key parameters to monitor during refinement include R-factors, displacement parameters, and hydrogen-bonding networks .

Advanced Research Questions

Q. What experimental and computational approaches resolve contradictions in regioselectivity during functionalization of the imidazo[1,2-b]pyrazole scaffold?

  • Methodological Answer : Regioselectivity challenges arise due to the scaffold’s electronic heterogeneity. Experimental approaches:

  • Isotopic labeling (e.g., deuterium exchange) to track reactive sites.
  • Catalyst screening : Electron-rich aryl halides require Pd(OAc)₂/SPhos, while electron-deficient substrates perform better with PEPPSI-iPr ( ).
    Computational methods (DFT calculations) can map electrostatic potential surfaces to predict reactivity. Cross-validation with HRMS and 2D NMR (e.g., NOESY) confirms regiochemical outcomes .

Q. How does the substitution of indole with 1H-imidazo[1,2-b]pyrazole impact solubility and bioavailability, and what analytical methods validate these properties?

  • Methodological Answer : Replacing indole with imidazo[1,2-b]pyrazole reduces logD (lipophilicity) by ~1.5 units, enhancing aqueous solubility. Key validation methods:

  • logD measurement : Shake-flask method with octanol/water partitioning.
  • Solubility assays : Dynamic light scattering (DLS) or nephelometry.
  • Bioavailability : Parallel artificial membrane permeability assay (PAMPA) for passive diffusion. Data from shows a 40% increase in solubility for the imidazo[1,2-b]pyrazole analog compared to its indole counterpart .

Q. What strategies mitigate challenges in handling reactive intermediates (e.g., magnesiated species) during functionalization?

  • Methodological Answer : Magnesiated intermediates (e.g., 17 in ) are sensitive to moisture and oxygen. Mitigation strategies:

  • Low-temperature reactions : Conducted at −78°C in anhydrous THF.
  • In situ quenching : Electrophiles are added immediately after metalation.
  • Stabilizing ligands : Use of TMEDA or DMPU to enhance intermediate stability. Yields for cross-couplings under optimized conditions range from 57–89% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

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